molecular formula C6H6ClN3O2 B1310107 4-Chloro-5-nitrobenzene-1,2-diamine CAS No. 67073-39-6

4-Chloro-5-nitrobenzene-1,2-diamine

Cat. No. B1310107
CAS RN: 67073-39-6
M. Wt: 187.58 g/mol
InChI Key: LOQLMWFVXRZASN-UHFFFAOYSA-N
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Description

“4-Chloro-5-nitrobenzene-1,2-diamine” is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of p-phenylenediamine where one of the hydrogens attached to the benzene ring is replaced by a nitro group .


Synthesis Analysis

The synthesis of such compounds typically involves a multi-step process. For instance, a process for preparing o-phenylenediamine involves nitrating 1,4-dichlorobenzene to give 2,5-dichloro-nitrobenzene, which is then reacted with an aqueous ammonium hydroxide solution. The 4-chloro-2-nitraniline obtained is subjected to catalytic hydrogenation to afford the end product .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-nitrobenzene-1,2-diamine” can be represented by the InChI code: 1S/C6H6ClN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-5-nitrobenzene-1,2-diamine” are likely to follow the general mechanism of electrophilic aromatic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-nitrobenzene-1,2-diamine” include a molecular weight of 142.586 .

Scientific Research Applications

Organocatalysis

4-Chloro-5-nitrobenzene-1,2-diamine: is used in the synthesis of bifunctional, noncovalent organocatalysts. These catalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor . They facilitate simultaneous activation and coordination of both nucleophilic and electrophilic reactants, which is crucial for reactions like the Michael addition of acetylacetone to trans-β-nitrostyrene .

Asymmetric Synthesis

The compound serves as a building block in asymmetric synthesis. It can be used to create chiral centers in molecules, which is a fundamental step in producing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Material Science

In material science, 4-Chloro-5-nitrobenzene-1,2-diamine can be employed to synthesize novel materials with specific properties. For instance, it can be used to create polymers or small molecules that have particular electronic or photonic characteristics, useful in developing new sensors or display technologies .

Chemical Synthesis

This chemical is also pivotal in broader chemical synthesis processes. It can act as an intermediate in the production of dyes, pigments, and other chemicals that require a nitro group positioned specifically on the benzene ring .

Analytical Chemistry

4-Chloro-5-nitrobenzene-1,2-diamine: may be used as a reagent in analytical chemistry to detect or quantify other substances. Its reactivity with various compounds can be harnessed in colorimetric assays or as a derivatization agent to make other chemicals more detectable .

Environmental Science

In environmental science, researchers might use 4-Chloro-5-nitrobenzene-1,2-diamine to study degradation pathways of similar organic compounds. Understanding how such compounds break down in the environment can help in assessing their long-term impact and in developing strategies for remediation .

Safety and Hazards

“4-Chloro-5-nitrobenzene-1,2-diamine” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

4-chloro-5-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQLMWFVXRZASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420652
Record name 4-chloro-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitrobenzene-1,2-diamine

CAS RN

67073-39-6
Record name 4-chloro-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-nitro-o-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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